
1-Isopropyl-1-phenylurea
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Overview
Description
1-Isopropyl-1-phenylurea is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Agricultural Applications
Herbicide Development:
1-Isopropyl-1-phenylurea is primarily recognized for its role as a herbicide. It operates through the inhibition of photosynthesis and is particularly effective against annual grasses and broadleaf weeds. The compound's mechanism involves disrupting the electron transport chain in chloroplasts, leading to plant death.
Microbial Degradation Studies:
Research has focused on understanding the microbial degradation of phenylurea herbicides, including this compound. A study isolated bacterial strains capable of degrading this compound, demonstrating the potential for bioremediation in agricultural soils contaminated with phenylurea herbicides. For instance, Sphingomonas sp. strain SRS2 was shown to metabolize 14C-labeled isopropyl-1-phenylurea to carbon dioxide and biomass, highlighting the role of microbial consortia in enhancing degradation rates through synergistic interactions .
Medicinal Chemistry Applications
Inhibition of Indoleamine 2,3-Dioxygenase:
One of the notable medicinal applications of derivatives related to this compound is their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune regulation. Compounds designed from the phenylurea scaffold have been evaluated for their IDO1 inhibitory activity, with some showing promising results in reducing tumor growth in preclinical models. For example, a derivative exhibited an IC50 value between 0.1–0.6 μM against IDO1, indicating strong potential for therapeutic applications in oncology .
Antiproliferative Activity:
Research has demonstrated that phenylurea derivatives can exhibit significant antiproliferative effects against various cancer cell lines. A series of compounds synthesized based on the phenyl urea structure showed broad-spectrum activity against the National Cancer Institute's 60 human cancer cell lines. Notably, compounds with specific substituents demonstrated high mean percentage inhibition values at concentrations of 10 µM, suggesting their potential as anticancer agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of phenylurea compounds is crucial for optimizing their biological activity. Variations in substituents at different positions on the phenyl ring have been studied to enhance potency against targets such as IDO1 and cancer cells. For instance, modifications at the para-position were found to significantly improve inhibitory activity compared to unsubstituted analogs .
Table 1: Summary of Microbial Degradation Studies
Study Reference | Bacterial Strain | Degradation Rate | Methodology |
---|---|---|---|
Sphingomonas sp. SRS2 | High | HPLC analysis of mineralization | |
Mixed culture from agricultural soil | Moderate | Enrichment culture techniques |
Table 2: Antiproliferative Activity of Phenyl Urea Derivatives
Compound | IC50 (µM) | Cancer Cell Line | Activity Type |
---|---|---|---|
i12 | 0.5 | B16F10 | Tumor Growth Inhibition |
5a | 10 | SK-MEL-5 | Lethal Effects |
5d | 15 | A498 | Growth Inhibition |
Case Studies
Case Study 1: Bioremediation Potential
A study conducted on agricultural soils treated with phenylurea herbicides revealed that certain bacterial consortia could effectively degrade these compounds under natural conditions. The research highlighted how microbial diversity contributes to enhanced degradation rates, providing insights into bioremediation strategies for contaminated sites .
Case Study 2: Anticancer Efficacy
In vivo studies involving phenyl urea derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics, supporting further development as potential anticancer therapeutics .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-phenyl-1-propan-2-ylurea |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12(10(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,13) |
InChI Key |
IHTPIECSQCQMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.